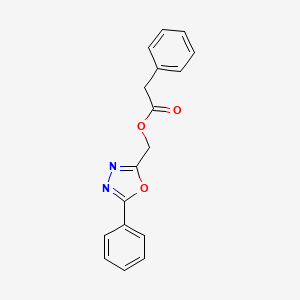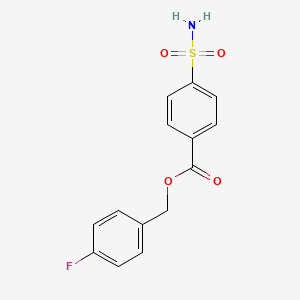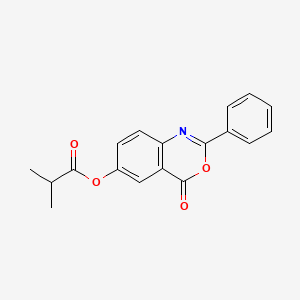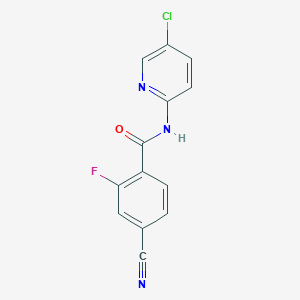
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. In addition, it may induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animal models. However, its effects on human subjects are not yet fully understood. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in pain management.
Advantages and Limitations for Lab Experiments
One of the advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate is its low toxicity, which makes it suitable for use in lab experiments. However, its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and organisms.
Future Directions
There are several future directions for the research of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate. One direction is to explore its potential applications in drug discovery and development. This compound has shown promising results in preclinical studies as an antibacterial, antifungal, and anticancer agent. Further studies are needed to determine its efficacy and safety in human subjects.
Another direction is to investigate its mechanism of action and its effects on different cell types and organisms. Understanding the molecular pathways involved in its activity may lead to the development of more effective and targeted therapies.
Finally, future research should focus on improving the synthesis method and optimizing the purity and yield of this compound. This will enable researchers to conduct more extensive studies on its properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential applications in drug discovery and development, investigate its mechanism of action, and improve its synthesis method.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl phenylacetate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been explored for its antibacterial, antifungal, and anticancer properties. In addition, it has been studied for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(11-13-7-3-1-4-8-13)21-12-15-18-19-17(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXBJASOMJKTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)

![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)
![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)

![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)
